molecular formula C22H24N4O2 B2885385 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide CAS No. 932475-80-4

2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide

Cat. No.: B2885385
CAS No.: 932475-80-4
M. Wt: 376.46
InChI Key: SBSUSILGKSZKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,4,8-triazaspiro[4.5]decane core with a phenyl group at position 2, a ketone at position 3, and an acetamide side chain linked to an o-tolyl (2-methylphenyl) substituent.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-7-5-6-10-18(16)23-19(27)15-26-13-11-22(12-14-26)24-20(21(28)25-22)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSUSILGKSZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Activation of mu opioid receptors leads to a cascade of biochemical events. These include inhibition of adenylate cyclase, decreased cAMP production, and subsequent reduction in neuronal excitability. This results in the potent antihyperalgesic effects observed with DiPOA.

Pharmacokinetics

DiPOA exhibits favorable pharmacokinetic properties. High and sustained plasma levels are achieved following intraperitoneal administration. Its penetration into the central nervous system is limited, making it a peripherally restricted mu opioid agonist. This property is beneficial in minimizing central side effects often associated with opioid agonists.

Result of Action

The activation of peripheral mu receptors by DiPOA produces potent antihyperalgesic effects in both animals and humans. This is likely due to the inhibition of pain signal transmission at the level of the primary afferent neuron.

Action Environment

The action, efficacy, and stability of DiPOA can be influenced by various environmental factors. For instance, peripheral inflammation can cause an increase in mu receptor levels on peripheral terminals of primary afferent neurons. This could potentially enhance the antihyperalgesic effects of DiPOA.

Biochemical Analysis

Biological Activity

The compound 2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure enables it to bind effectively to enzymes and receptors, modulating their activity and influencing various biological pathways. Notably, compounds with similar structures have been shown to inhibit phospholipase D (PLD) enzymes, which play a crucial role in cancer cell signaling and metastasis .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties :
    • Inhibition of PLD enzymatic activity has been linked to increased apoptosis (programmed cell death) in cancer cells and reduced invasion and metastasis . This suggests potential use in cancer therapeutics.
  • Neuroprotective Effects :
    • Compounds with similar triazaspiro structures have demonstrated neuroprotective properties, which may be relevant for conditions like neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • Some derivatives of triazaspiro compounds have shown anti-inflammatory effects, indicating a potential for treating inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the efficacy and mechanisms of action:

StudyFindings
Study 1Identified potent dual inhibitors of PLD1/PLD2 with implications for cancer treatment; similar structural motifs were noted in the target compound .
Study 2Investigated the synthesis and biological evaluation of triazaspiro compounds, highlighting their potential in modulating neuroinflammatory responses .
Study 3Evaluated the pharmacological profiles of spirocyclic compounds, noting their interactions with various receptors involved in pain and inflammation pathways .

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide, also known as N-(2-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide, is a complex organic compound with a unique spirocyclic structure [1, 2]. It is intended for research purposes only, and not for human or veterinary use.

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide typically involves multi-step organic reactions. A common method starts with the preparation of the spirocyclic core, followed by the introduction of the acetamide group, often requiring specific catalysts and solvents to ensure high yield and purity. Industrial production may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and automated systems for precise control of reaction parameters, maximizing efficiency and minimizing costs.

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : It demonstrates significant antimicrobial properties against various bacterial strains, potentially disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
  • Anticancer Potential : Preliminary studies suggest anticancer effects, particularly against breast and colon cancer cells, inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Effects : It reduces inflammation in cellular models by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the spirocyclic core and acetamide side chain, influencing physicochemical and biological properties.

Compound Name Substituents (Core/Side Chain) Molecular Weight Key Structural Features Reference
Target Compound 2-phenyl, N-(o-tolyl)acetamide ~403.45* Spiro[4.5]decane core, o-tolyl group for lipophilicity -
2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide (Compound C) N-(2,2,2-trifluoroethyl) 426.5 Trifluoroethyl group enhances metabolic stability
N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide 3,4-dimethylphenyl, N-(2,4-difluorophenyl) 426.5 Fluorine atoms improve bioavailability; dimethylphenyl enhances hydrophobic interactions
N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide 4-methoxyphenyl, N-(2-fluorophenyl) 410.44 Methoxy group modulates electron density; fluorine enhances binding selectivity
2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide 4-bromophenyl, N-(4-fluorobenzyl) ~485.3* Bromine increases molecular weight; fluorobenzyl may enhance CNS penetration

*Calculated based on molecular formula.

Q & A

Q. Example SAR Table :

AnalogSubstituent (R)IC50_{50} (μM)Target
14-Cl-Ph0.45μ-Opioid
23,4-diMe-Ph1.2Serotonin Transporter
34-F-Ph0.89Kinase X

What strategies can resolve contradictions in reported biological activity data across studies?

Level: Advanced
Answer:

  • Assay Standardization : Use uniform protocols (e.g., cell lines, incubation times) to minimize variability .
  • Purity Validation : Re-test compounds with ≥98% purity (HPLC) to exclude batch-specific impurities .
  • Orthogonal Assays : Confirm activity in both in vitro (e.g., enzyme inhibition) and in vivo models (e.g., murine pain assays) .

What computational methods assist in predicting binding modes with target receptors?

Level: Advanced
Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model interactions with active sites (e.g., kinase ATP-binding pockets) .
  • MD Simulations : GROMACS or AMBER assess binding stability (≥50 ns simulations) .
  • QM/MM Calculations : Evaluate electronic effects of substituents on binding affinity .

How to assess metabolic stability and toxicity in preclinical studies?

Level: Advanced
Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) .
  • CYP Inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
  • Acute Toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology .

What are the challenges in crystallizing this compound for X-ray analysis?

Level: Advanced
Answer:

  • Solubility : Use co-solvents (DMSO/water) or slow evaporation from EtOAc .
  • Crystal Quality : Optimize via vapor diffusion; SHELX programs refine structures .
  • Co-Crystallization : Add receptor proteins (e.g., kinases) for ligand-bound structure determination .

How can researchers modify the core structure to enhance solubility without compromising activity?

Level: Advanced
Answer:

  • Polar Groups : Introduce –OH or –NH2_2 on phenyl rings (logP reduction from ~4.7 to ~3.5) .
  • Prodrugs : Convert acetamide to ester prodrugs (hydrolyzed in vivo) .
  • Salt Formation : Use hydrochloride salts to improve aqueous solubility .

What in vitro models are appropriate for evaluating neuropharmacological effects?

Level: Advanced
Answer:

  • Neuronal Cell Lines : SH-SY5Y or PC12 cells for receptor expression studies .
  • Electrophysiology : Patch-clamp assays on GABAA_A receptors .
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in response to receptor activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.